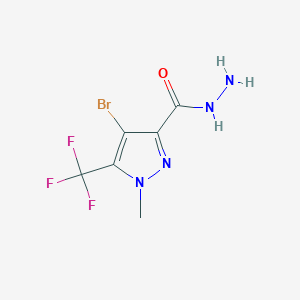

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

Übersicht

Beschreibung

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound with the molecular formula C6H5BrF3N3O This compound is of interest due to its unique structure, which includes a bromine atom, a trifluoromethyl group, and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, which can be synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . This intermediate is then reacted with hydrazine hydrate under controlled conditions to form the carbohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as:

- Antiviral Agents : Certain derivatives have shown efficacy against viral infections, including measles virus inhibitors .

- Anticancer Agents : Research indicates that modifications to the pyrazole structure can enhance anticancer activity, making it a candidate for further investigation in cancer therapeutics.

Agrochemistry

In agrochemical applications, compounds derived from 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole have been utilized as:

- Pesticides : The trifluoromethyl group enhances biological activity against pests.

- Herbicides : Its derivatives are being studied for selective herbicidal properties, providing effective weed management solutions.

Case Study 1: Antiviral Activity

A study conducted by Sun et al. demonstrated that derivatives of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole exhibit significant antiviral activity. The research highlighted the synthesis of a specific derivative that inhibited measles virus replication in vitro, showcasing its potential therapeutic application .

Case Study 2: Pesticidal Efficacy

Research published in the Journal of Agricultural and Food Chemistry reported on the effectiveness of a pyrazole-based pesticide derived from this compound. The study illustrated its mechanism of action against common agricultural pests, confirming its potential as a new class of agrochemical agents .

Wirkmechanismus

The mechanism of action of 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. This can result in changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the carbohydrazide derivative.

Fluazolate: A compound with a similar trifluoromethyl group, used as a reference standard in analytical testing.

4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5-Trifluoromethyl-Pyrazol: A related compound with additional functional groups.

Uniqueness

4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of a bromine atom, a trifluoromethyl group, and a pyrazole ring. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Biologische Aktivität

4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and various biological activities associated with this compound, drawing on recent research findings.

Structural Information

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 227.95 g/mol. The structure features a pyrazole ring substituted with a bromine atom, a trifluoromethyl group, and a carbazide moiety.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBrFN |

| Molecular Weight | 227.95 g/mol |

| SMILES | CN1C(=C(C=N1)Br)C(F)(F)F |

| InChI Key | WPGFBPBCXHFXQD-UHFFFAOYSA-N |

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

In vitro assays indicated that certain derivatives possess IC values ranging from 0.02 to 0.04 µM against COX-2, showcasing their potency compared to traditional anti-inflammatory drugs like diclofenac . The selectivity index for some compounds was notably high, suggesting they could be safer alternatives with fewer gastrointestinal side effects.

Antiproliferative Activity

In addition to anti-inflammatory effects, pyrazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines. For example, certain derivatives demonstrated significant inhibition of cell proliferation in HeLa and A375 human tumor cell lines. The introduction of specific substituents on the pyrazole ring has been correlated with enhanced activity levels .

Case Studies

A study by Sivaramakarthikeyan et al. synthesized a series of pyrazole derivatives, including compounds similar to this compound. They evaluated these compounds using the carrageenan-induced paw edema model in rats, confirming their anti-inflammatory efficacy and minimal gastric toxicity .

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSXQIKGHPFXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)NN)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401142253 | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-41-0 | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401142253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.